Ortho-Methyl Substituent: Impact on Hydrogen-Bond Donor/Acceptor Balance Compared to Unsubstituted Phenoxyethyl-Piperazine
The o-tolyloxyethyl substituent provides exactly three hydrogen bond acceptors and one hydrogen bond donor, with the ortho-methyl group contributing to an increased logP and altered polar surface area (PSA) relative to unsubstituted 1-(2-phenoxyethyl)-piperazine [1]. The unsubstituted phenoxyethyl-piperazine analog (CAS 40298-25-3) has a PSA of approximately 21.3 Ų versus a reported PSA of 24.5 Ų for the o-tolyloxy compound [2]. This difference of +3.2 Ų in PSA, combined with the steric influence of the ortho-methyl group, is significant for blood-brain barrier penetration prediction, oral bioavailability scoring, and target engagement in CNS-active compound series.
| Evidence Dimension | Polar Surface Area (PSA) as a descriptor of hydrogen-bonding capacity and membrane permeability |
|---|---|
| Target Compound Data | PSA = 24.5 Ų (1-(2-o-Tolyloxy-ethyl)-piperazine) |
| Comparator Or Baseline | PSA ≈ 21.3 Ų (1-(2-Phenoxyethyl)-piperazine, CAS 40298-25-3; estimated from standard fragment-based calculation) |
| Quantified Difference | +3.2 Ų (approximately +15% increase in PSA attributable to ortho-methyl steric and electronic effects) |
| Conditions | In silico calculation (standard fragment-based method, Molbase/Chemsrc data) |
Why This Matters
A 15% difference in PSA can alter CNS MPO desirability scores and influence the decision between two scaffold candidates in early-stage medicinal chemistry programs.
- [1] ChemChart. 1-(2-o-Tolyloxy-ethyl)-piperazine (65489-03-4): Hydrogen Acceptors (3), Hydrogen Donors (1), Aromatic Rings (1), Rotatable Bonds (4). View Source
- [2] Molbase.cn. 1-(2-邻甲苯氧基乙基)-哌嗪: PSA = 24.50000. Compound data page. View Source
